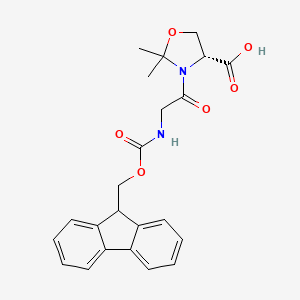

Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH

Description

Historical Context and Evolution of Pseudoproline Technology in Peptide Synthesis

The challenge of synthesizing peptides is not new. Since the pioneering work of R.B. Merrifield in the early 1960s, which established the principles of solid-phase peptide synthesis (SPPS), chemists have grappled with "difficult sequences". oup.com These are stretches of amino acids that are prone to aggregation on the solid support, leading to poor solvation, incomplete reactions, and ultimately, failed syntheses. oup.comresearchgate.net

The breakthrough of pseudoproline technology came in the mid-1990s from the laboratory of Manfred Mutter. chempep.com His group introduced pseudoprolines as a novel strategy to act as "structure-disrupting" elements within a growing peptide chain. chempep.com Initially described as a solubilizing protection technique, these derivatives were designed to temporarily install a "kink" in the peptide backbone, preventing the self-association that plagues many syntheses. chempep.com This innovation has since become a standard and indispensable tool for chemists, enabling the successful synthesis of peptides that were previously considered inaccessible. nih.gov

Rationale for Pseudoproline Incorporation in Peptide Synthesis

The use of pseudoproline dipeptides offers a powerful solution to two of the most persistent problems in SPPS: peptide chain aggregation and the resulting poor reaction kinetics.

During SPPS, as the peptide chain elongates on the resin, it can fold into stable secondary structures, most notably intermolecular β-sheets. sigmaaldrich.com This self-association, driven by hydrogen bonding between peptide backbones, leads to the formation of aggregates. sigmaaldrich.com The aggregated peptide chains become poorly solvated by the synthesis solvents, effectively becoming insoluble and physically inaccessible to reagents for subsequent coupling and deprotection steps. oup.comsigmaaldrich.com

Pseudoproline dipeptides directly counteract this issue. The five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline imposes a rigid bend in the peptide backbone, similar to that created by a natural proline residue. peptide.com This "kink" disrupts the regular, extended conformation required for β-sheet formation, thereby preventing inter-chain aggregation. peptide.com By keeping the peptide chains separated and accessible, the synthesis can proceed more efficiently. merckmillipore.com

By preventing aggregation, pseudoprolines ensure that the growing peptide chains remain well-solvated within the resin matrix. sigmaaldrich.com This enhanced solvation has a direct and positive impact on reaction kinetics. The N-terminal amino group of the resin-bound peptide remains exposed and available for the next coupling reaction, leading to more efficient and predictable acylation. chempep.commerckmillipore.com

Classification and Structural Diversity of Pseudoproline Derivatives

Pseudoproline dipeptides are classified based on the amino acid from which they are derived. The two main families are oxazolidines, derived from serine and threonine, and thiazolidines, derived from cysteine. chempep.com

Oxazolidine-based pseudoprolines are formed by the reaction of a serine (Ser) or threonine (Thr) residue with an aldehyde or, more commonly, a ketone like acetone (B3395972). chempep.com This reaction creates a 2,2-dimethyloxazolidine (B1633789) ring system, denoted as ψ(Me,Me)Pro. These are the most widely used class of pseudoprolines. merckmillipore.comsigmaaldrich.com

The compound Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH is a prime example of this class. sigmaaldrich.comnih.gov It is a pre-formed dipeptide building block designed to be incorporated directly into a peptide sequence using standard Fmoc-SPPS protocols. sigmaaldrich.com The use of a dipeptide circumvents the difficult step of acylating the sterically hindered nitrogen of the oxazolidine ring. sigmaaldrich.com The Fmoc group protects the N-terminus of the glycine (B1666218), while the D-serine has its side-chain hydroxyl and backbone amine locked within the acid-labile oxazolidine ring. sigmaaldrich.com This entire unit is coupled to the growing peptide chain. The native Gly-Ser linkage is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA), which breaks open the oxazolidine ring. peptide.comsigmaaldrich.com

Table 1: Physicochemical Properties of Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH A summary of computed properties for this specific pseudoproline dipeptide.

| Property | Value |

| Molecular Formula | C₂₃H₂₄N₂O₆ |

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | (4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

| Monoisotopic Mass | 424.16343649 Da |

| Storage Temperature | 2-8°C |

| Data sourced from PubChem CID 75534978. Note the IUPAC name reflects the D-Serine (R-configuration) stereochemistry. nih.govsigmaaldrich.compeptide.com |

Analogous to the oxazolidines from serine and threonine, thiazolidines are formed from cysteine (Cys). The thiol group of the cysteine side chain reacts with an aldehyde or ketone to form a five-membered thiazolidine ring. chempep.com These derivatives serve the same purpose of disrupting secondary structures. chempep.com

While effective, thiazolidine-based pseudoprolines have historically been used less frequently than their oxazolidine counterparts. This is due to their higher stability towards acid. chempep.com Early studies reported that the cleavage of the thiazolidine ring to regenerate the native cysteine residue required significantly longer treatment with TFA compared to oxazolidines. However, more recent research has shown that for many sequences, deprotection times can be comparable to those of other standard protecting groups, expanding their utility in complex peptide synthesis.

Table 2: Comparison of Common Pseudoproline Types This table highlights the key features of the main classes of pseudoproline derivatives.

| Feature | Ser/Thr-Derived Oxazolidines | Cys-Derived Thiazolidines |

| Parent Amino Acid(s) | Serine, Threonine | Cysteine |

| Heterocyclic Ring | Oxazolidine (Oxygen) | Thiazolidine (Sulfur) |

| Common Acronym | ψ(Me,Me)Pro | ψ(Me,Me)Pro or ψ(Dmp,H)Pro |

| Cleavage Condition | Standard TFA cleavage | Generally requires longer TFA treatment, but can be sequence-dependent |

| Key Advantage | Most widely used, predictable cleavage | Expands pseudoproline strategy to Cys-containing peptides |

| Information compiled from multiple sources. chempep.compeptide.com |

Overview of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH within Pseudoproline Chemistry

This compound is a specific pseudoproline dipeptide designed for incorporation into a peptide sequence at a Gly-D-Ser motif. The "Fmoc" group (9-fluorenylmethyloxycarbonyl) is a standard base-labile protecting group for the N-terminus in SPPS. The core of the molecule is the Gly-D-Ser dipeptide, where the D-Serine has been modified to form a 2,2-dimethyloxazolidine, the pseudoproline moiety denoted as Ser(psi(Me,Me)-Pro).

The inclusion of a D-amino acid, in this case, D-Serine, is a notable feature. While L-amino acids are the proteinogenic standard, the incorporation of D-amino acids into peptides is a common strategy to enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. While specific research findings on the performance of this compound are not widely documented, its utility can be inferred from the well-established principles of pseudoproline chemistry and the known benefits of D-amino acids.

The primary function of this compound is to act as an aggregation-disrupting building block during SPPS. When a peptide sequence contains the Gly-D-Ser pair and is known to be prone to aggregation, substituting this pair with this compound would be the indicated synthetic strategy. Following its incorporation and the completion of the peptide synthesis, the final cleavage from the solid support and deprotection of side chains with strong acid would cleave the oxazolidine ring, restoring the native D-Serine residue in the final peptide product.

Detailed Research Findings

Specific, detailed research findings and comparative studies for this compound are limited in the available literature. Most studies and commercial products focus on the L-Serine counterparts. However, the fundamental behavior—disruption of secondary structure through the introduction of a cis-amide bond preference—is expected to be analogous to its L-stereoisomer. The primary distinction and reason for its selection would be the goal of producing a final peptide containing a D-Serine at that specific position, typically for enhancing proteolytic stability.

Chemical Compound Data

Below is a table summarizing the known properties of the related L-stereoisomer, which are expected to be identical for the D-stereoisomer, with the exception of optical rotation.

| Property | Value |

| Molecular Formula | C₂₃H₂₄N₂O₆ |

| Molecular Weight | 424.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP |

| Protection Group | Fmoc (N-terminus) |

| Pseudoproline Type | (2,2-Dimethyl)oxazolidine |

Structure

3D Structure

Properties

Molecular Formula |

C23H24N2O6 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m1/s1 |

InChI Key |

XUBXHZJERGBCEL-LJQANCHMSA-N |

Isomeric SMILES |

CC1(N([C@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Conformational Impact of Fmoc Gly D Ser Psi Me,me Pro Oh in Peptide Chains

Pseudoproline-Induced Secondary Structure Disruption

The primary function of incorporating Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH into a peptide sequence is to act as a "structure-breaker." sigmaaldrich.comsigmaaldrich.com This is crucial during Fmoc-based solid-phase peptide synthesis (SPPS), a process often hampered by the aggregation of growing peptide chains, which can lead to incomplete reactions and poor synthesis yields. chempep.combachem.com

Disruption of Beta-Sheet Formation and Intermolecular Aggregation

A major cause of aggregation in peptide synthesis is the formation of stable intermolecular β-sheet structures, where peptide backbones align and form extensive hydrogen bond networks. chempep.compeptide.com The introduction of the pseudoproline moiety from this compound effectively disrupts these interactions. chempep.combachem.com The five-membered oxazolidine (B1195125) ring imposes a rigid "kink" in the peptide backbone, similar to the effect of a natural proline residue. chempep.compeptide.com This steric constraint physically prevents the peptide chain from adopting the extended conformation necessary for β-sheet formation, thereby mitigating self-association and aggregation. peptide.commerckmillipore.com By breaking up these ordered structures, the peptide remains more accessible for subsequent coupling reactions. bachem.commerckmillipore.com

Promotion of Peptide Solvation during Chain Elongation

A direct consequence of preventing intermolecular aggregation is the enhanced solubility of the peptide chain. chempep.compeptide.com When peptide chains aggregate on the solid support, they become poorly solvated by the reaction media, hindering the access of reagents to the reactive N-terminus. The structure-disrupting nature of the pseudoproline residue keeps the peptide chains separated and more effectively solvated. chempep.comiris-biotech.de This improved solvation ensures higher coupling efficiency and contributes to a purer final product, making the synthesis of "difficult" or long peptide sequences more feasible. bachem.compeptide.comiris-biotech.de

Influence on Peptide Turn Formation and Conformational Preferences

Beyond simply disrupting undesirable secondary structures, the pseudoproline unit actively influences the local conformation of the peptide backbone, favoring specific turn structures and altering amide bond geometry.

Induction of Cis Amide Bond Isomerization

In a typical peptide bond involving a non-proline residue, the trans conformation is overwhelmingly favored energetically. The introduction of the Gly-D-Ser(psi(Me,Me)-Pro) motif changes this preference. The amide bond formed between the glycine (B1666218) residue and the pseudoproline's oxazolidine nitrogen preferentially adopts a cis configuration. chempep.combachem.compeptide.com This induced cis bond is a key element of the "kink" that disrupts secondary structures. peptide.com The reversible nature of this modification is a significant advantage; the native serine residue and the natural trans amide bond can be restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. sigmaaldrich.comsigmaaldrich.combachem.com

Role as Molecular Hinge or Removable Turn Inducer

The ability of the pseudoproline to enforce a cis amide bond allows it to function as a "molecular hinge." iris-biotech.deiris-biotech.de This pre-disposition to form a turn structure can be exploited in peptide design, for instance, to facilitate the cyclization of small peptides. peptide.comiris-biotech.de By introducing a temporary, removable kink, the linear peptide is pre-organized into a conformation that is favorable for ring closure, often leading to faster cyclization and reduced formation of oligomeric side products. iris-biotech.deresearchgate.net This makes pseudoproline dipeptides like this compound valuable tools for synthesizing cyclic peptides. iris-biotech.de

Spectroscopic and Computational Analysis of Conformational States

The precise conformational effects of incorporating this compound are elucidated through a combination of spectroscopic and computational methods. While routine quality control relies on standard analytical techniques, in-depth conformational analysis requires more advanced approaches.

For quality assurance, suppliers typically provide data from techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Infrared (IR) spectroscopy to confirm functional group identity. sigmaaldrich.comsigmaaldrich.com

Table 1: Example of Quality Analysis Data for Pseudoproline Dipeptides

| Parameter | Method | Typical Specification | Purpose |

|---|---|---|---|

| Purity | HPLC (area %) | ≥ 97.0 % | Quantifies the percentage of the desired compound. sigmaaldrich.comsigmaaldrich.com |

| Identity | IR Spectroscopy | Passes test | Confirms the presence of key chemical bonds and functional groups. sigmaaldrich.comsigmaaldrich.com |

| Optical Rotation | Polarimetry | Specific range (e.g., -35.0 to -27.0 °) | Confirms the stereochemical integrity of the chiral centers. sigmaaldrich.comsigmaaldrich.com |

More sophisticated spectroscopic methods, such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to study the solution conformation and the cis/trans isomerization of the amide bond. researchgate.net These studies can provide detailed information on the populations of different rotamers and the geometry of the induced turn. researchgate.net

Computational chemistry offers a powerful complementary approach to understanding the conformational landscape. researchgate.net Methods like molecular dynamics (MD) simulations and quantum mechanics calculations (e.g., Density Functional Theory) can be used to:

Explore the potential energy surface of the peptide. researchgate.net

Determine the relative stabilities of cis and trans isomers in different solvents. researchgate.net

Visualize the backbone torsion angles (Ramachandran plots) to understand the conformational preferences of the residues adjacent to the pseudoproline. nih.gov

Calculate the energy barriers for cis-trans isomerization. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Trifluoroacetic acid (TFA) | |

| Fmoc-Gly-Ser(psiMe,Mepro)-OH | |

| Fmoc-Xaa-Ser(ψMe,MePro)-OH | |

| Fmoc-Xaa-Thr(ψMe,MePro)-OH | |

| Ac-TfmPro-OMe | |

| Ac-Pro-OMe | |

| Fmoc-Ala-(R)-(αMe)Ser(Ψ(H,H)Pro)-Ala-OBu(t) | |

| Fmoc-Ala-(S)-(αMe)Ser(Ψ(H,H)Pro)-Ala-OBu(t) | |

| cyclo[Pro-Thr(ψMe,Mepro)-Pro] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While specific NMR studies solely focused on the isolated Fmoc-Gly-D-Ser(ΨMe,MePro)-OH compound are not extensively detailed in the public domain, the conformational effects of pseudoproline-containing peptides are well-documented through NMR spectroscopy. These studies consistently demonstrate that the incorporation of a pseudoproline residue induces a cis-amide bond conformation between the preceding amino acid (Glycine in this case) and the pseudoproline nitrogen. bachem.com This is a significant deviation from the predominantly trans-amide bonds found in typical peptide chains. The cis conformation is a direct consequence of the steric constraints imposed by the five-membered oxazolidine ring. This enforced "kink" effectively disrupts the formation of interchain hydrogen bonds, which are the primary cause of peptide aggregation during synthesis. peptide.comchempep.com

Circular Dichroism (CD) Spectroscopy Investigations

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. Studies on peptides incorporating pseudoproline dipeptides have shown a marked decrease in the characteristic signals for β-sheet structures. researchgate.net The disruption of these ordered structures is a direct result of the kink introduced by the pseudoproline moiety. peptide.com While the isolated Fmoc-Gly-D-Ser(ΨMe,MePro)-OH itself would not exhibit a defined secondary structure, its incorporation into a longer peptide chain would be expected to prevent the formation of β-sheets, a feature that can be readily monitored by CD spectroscopy. The resulting peptides often exhibit a more random coil or turn-like conformation in solution. researchgate.net

X-ray Crystallography of Pseudoproline-Containing Peptides

X-ray crystallography provides atomic-resolution insights into the three-dimensional structure of molecules. While a crystal structure for Fmoc-Gly-D-Ser(ΨMe,MePro)-OH specifically may not be publicly available, the crystallographic analysis of numerous pseudoproline-containing peptides has confirmed the conformational impact of this modification. nih.govnih.gov These studies consistently reveal the presence of a cis-amide bond at the Xaa-ΨPro linkage, corroborating the findings from NMR spectroscopy. bachem.com The solid-state structures illustrate how the pseudoproline ring forces a sharp turn in the peptide backbone, physically preventing the linear arrangement required for β-sheet formation. chempep.com The techniques for peptide crystallography are similar to those used for proteins, requiring pure and soluble peptide samples. nih.gov

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations and theoretical modeling are instrumental in understanding the dynamic conformational behavior of peptides. springernature.comnih.govnih.gov These computational methods have been applied to peptides containing pseudoproline residues to explore their conformational landscape. The simulations support the experimental data from NMR and CD spectroscopy, showing that the pseudoproline moiety acts as a potent "structure-breaker." sigmaaldrich.com MD simulations can visualize the disruption of secondary structures and the increased solubility of the peptide chain due to the prevention of aggregation. chempep.com These models help in predicting the optimal placement of pseudoproline residues within a "difficult" peptide sequence to maximize the benefits of improved synthesis efficiency and product purity.

Stereochemical Implications of the D-Serine Residue within the Pseudoproline Motif

The stereochemistry of the amino acid from which the pseudoproline is derived plays a crucial role in the resulting peptide's conformation and stability. The use of a D-amino acid, such as D-Serine in Fmoc-Gly-D-Ser(ΨMe,MePro)-OH, introduces unique stereochemical features that further influence the peptide's structure.

Specific D-Pro-like Turn Induction Characteristics

The pseudoproline derived from D-Serine in Fmoc-Gly-D-Ser(ΨMe,MePro)-OH induces a turn in the peptide chain that mimics a D-Proline residue. This is significant because D-Proline is known to be a strong inducer of specific types of β-turns, which are critical elements of protein and peptide structure. The kink introduced by the D-Ser(ΨMe,MePro) moiety is expected to favor a local conformation that is distinct from that induced by an L-Ser(ΨMe,MePro) unit. This specific turn-inducing characteristic can be strategically employed in peptide design to create novel folds or to stabilize particular bioactive conformations. The ability to introduce a D-Pro-like turn without the synthetic challenges sometimes associated with incorporating D-Proline itself makes Fmoc-Gly-D-Ser(ΨMe,MePro)-OH a valuable tool for peptide chemists. peptide.com

Advanced Applications and Research Prospects of Fmoc Gly D Ser Psi Me,me Pro Oh in Peptide Chemistry

Design and Synthesis of Complex and Difficult Peptide Sequences

The synthesis of certain peptide sequences, particularly those that are long or contain aggregation-prone regions, presents significant challenges in standard solid-phase peptide synthesis (SPPS). Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is designed to overcome these hurdles by temporarily altering the peptide backbone's properties. The core of this technology is the pseudoproline unit, a dimethyloxazolidine ring formed from the D-Serine residue. sigmaaldrich.comsigmaaldrich.com This modification introduces a "kink" in the growing peptide chain, disrupting the inter- and intramolecular hydrogen bonding that leads to the formation of stable secondary structures like β-sheets. peptide.comnih.gov This disruption prevents on-resin aggregation, improving solvent and reagent access to the N-terminus of the peptide chain. nih.gov

The pseudoproline dipeptide is incorporated as a single unit during synthesis, which has the added benefit of extending the peptide chain by two amino acids in one coupling step. sigmaaldrich.comsigmaaldrich.com The protective oxazolidine (B1195125) ring is stable throughout the Fmoc-SPPS cycles but is cleanly and completely removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, regenerating the native Gly-D-Ser sequence. sigmaaldrich.comsigmaaldrich.com

Expediting Synthesis of Long Peptide Sequences

The prevention of aggregation is paramount for the successful synthesis of long peptides, as chain elongation can be prematurely terminated or result in low yields and difficult purifications. The incorporation of pseudoproline dipeptides like this compound has been shown to be highly effective in this regard. peptide.commerckmillipore.com By breaking up secondary structures, these building blocks ensure better and more predictable reaction kinetics and enhance the solubility of the crude peptide product. merckmillipore.com

Research has demonstrated the utility of this approach in the synthesis of very long and complex proteins. For instance, in the synthesis of the 101-residue d2 domain of human VEGF receptor 1 (VEGFR1 d2), a protein with eight β-sheet regions, pseudoproline and other structure-breaking dipeptides were strategically inserted. merckmillipore.com These insertions, spaced throughout the sequence, were crucial for navigating difficult regions and achieving the synthesis of the full-length protein. merckmillipore.com Another example is the synthesis of a 33-residue transmembrane peptide (TM-33), where the inclusion of pseudoproline dipeptides led to a marked improvement in synthetic efficiency and yielded a high-quality crude product, showcasing the power of this technique. merckmillipore.com

| Peptide Synthesized | Length (Residues) | Key Challenge | Role of Pseudoproline Dipeptide | Reference |

| VEGFR1 d2 | 101 | Aggregation-prone, 8 β-sheet regions | Disrupted secondary structures, enabling full-length synthesis | merckmillipore.com |

| TM-33 | 33 | Hydrophobic, difficult sequence | Prevented aggregation, improved yield and purity | merckmillipore.com |

Strategies for Synthesizing "Inaccessible" Peptide Sequences

"Difficult" or "inaccessible" peptide sequences are those characterized by a high content of hydrophobic and β-branched amino acids (e.g., valine, isoleucine, phenylalanine) or glycine (B1666218), which can promote β-sheet formation and lead to severe aggregation. nih.gov These sequences often fail to synthesize using standard Fmoc-SPPS protocols. nih.govmerckmillipore.com The introduction of pseudoproline residues is a key strategy to render these sequences accessible. merckmillipore.comnih.gov

The cyclic oxazolidine system of the pseudoproline structurally mimics proline, forcing the amide bond preceding it into a cis conformation. peptide.com This reversible induction of a kink disrupts the regular backbone structure required for β-sheet aggregation. peptide.comnih.gov This strategy was successfully employed in the synthesis of the transmembrane peptide TM-34, which was noted to be difficult to synthesize. merckmillipore.com While standard Fmoc synthesis failed, the strategic insertion of pseudoproline dipeptides enabled its successful assembly by mitigating aggregation. merckmillipore.com This demonstrates that this compound and similar reagents are not just incremental improvements but enabling tools for sequences that would otherwise be synthetically inaccessible. peptide.com

Facilitation of Peptide Cyclization and Macrocyclization

Peptide cyclization is a widely used strategy to improve the metabolic stability, binding affinity, and bioavailability of therapeutic peptides. However, the process can be inefficient due to the entropic penalty of bringing the peptide's N- and C-termini together and competing intermolecular side reactions. The turn-inducing properties of pseudoproline dipeptides are highly advantageous for facilitating cyclization. peptide.comiris-biotech.de

By incorporating this compound into a linear peptide precursor, a defined kink or turn is pre-encoded into the backbone. peptide.com This pre-organization of the linear peptide into a conformation amenable to cyclization significantly reduces the entropic barrier, favoring the desired intramolecular reaction over intermolecular oligomerization. This leads to higher yields of the cyclic monomer and simplifies purification. Once cyclization is complete, the pseudoproline moiety is removed upon final deprotection, yielding the native cyclic peptide structure. Research has highlighted the use of pseudoprolines as removable turn inducers specifically for the cyclization of small peptides. iris-biotech.de

Development of Peptidomimetics with Defined Conformations

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. A key aspect of their design is controlling the three-dimensional conformation, as the biological activity of a peptide is intrinsically linked to its shape.

Conformational Locking for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how changes in a molecule's structure affect its biological activity. A major challenge in peptide SAR is their conformational flexibility. The introduction of a pseudoproline dipeptide can act as a "molecular hinge," reversibly inducing a cis amide bond and locking a specific region of the peptide into a defined turn structure. iris-biotech.de

By using this compound, researchers can synthesize a peptide analogue that is constrained in a specific turn conformation. Biological testing of this conformationally locked peptidomimetic provides clear insight into the importance of that particular turn for activity. Because the pseudoproline can be removed to restore the native peptide, it allows for a direct comparison between the flexible and the constrained peptide, providing invaluable data for SAR studies and the rational design of more potent and selective peptide-based drugs. merckmillipore.com

Mimicking Biologically Active Turns and Loops

Many protein-protein interactions are mediated by specific surface-exposed turn and loop structures. Peptides that can mimic these recognition motifs are promising candidates for therapeutic intervention. The ability of pseudoproline dipeptides to induce turn-like structures makes them ideal building blocks for creating peptidomimetics that mimic these biologically active conformations. peptide.com

The kink introduced by the Gly-D-Ser(psi(Me,Me)-Pro) unit can serve as the scaffold for a β-turn or a similar secondary structure element. peptide.comnih.gov By strategically placing this dipeptide within a sequence, a researcher can design a peptide that adopts a predetermined three-dimensional shape, mimicking the loop or turn of a much larger protein. This approach is central to the development of receptor agonists and antagonists, enzyme inhibitors, and other bioactive peptidomimetics.

Utility in Fragment Condensation and Chemoselective Ligation Strategies

The synthesis of large peptides and small proteins is often hampered by aggregation of the growing peptide chain on the solid support. One powerful strategy to circumvent this issue is convergent synthesis, which involves the coupling of pre-synthesized, protected peptide fragments. This compound is particularly valuable in this context. The incorporation of the pseudoproline moiety introduces a "kink" in the peptide backbone, which disrupts the interchain hydrogen bonding that leads to the formation of secondary structures like β-sheets, a primary cause of aggregation. chemimpex.comnextpeptide.commerckmillipore.commerckmillipore.com This structure-breaking capability not only facilitates the initial synthesis of the peptide fragment but also significantly enhances its solubility in the organic solvents typically used for fragment condensation. chemimpex.comfrontiersin.org

Peptide fragments containing a C-terminal pseudoproline residue, which can be generated from precursors like this compound, exhibit markedly improved solubility, making them easier to purify and handle. chemimpex.com Furthermore, the unique stereochemistry of the pseudoproline can protect the C-terminal residue from racemization during the activation step required for fragment coupling, a common and problematic side reaction in convergent synthesis strategies. chemimpex.com

While direct, published examples detailing the specific use of this compound in complex chemoselective ligation strategies are not abundant in publicly available literature, the principles underpinning its utility are well-established. Chemoselective ligation techniques, such as native chemical ligation (NCL), rely on the chemoselective reaction of two unprotected peptide fragments. The enhanced solubility and reduced aggregation of fragments prepared with pseudoproline dipeptides can be advantageous in these ligation reactions, potentially leading to higher yields and purer final products. The ability to generate soluble, stable peptide fragments is a critical prerequisite for any successful ligation strategy.

Exploration in Biochemical and Molecular Biological Research

The influence of this compound extends beyond simplifying peptide synthesis. The introduction of the Ser(psi(Me,Me)-Pro) motif can be leveraged to modulate the biological properties of peptides, making it a valuable tool in biochemical and molecular biological research.

Design of Peptidic Molecular Probes

Peptidic molecular probes are essential tools for studying biological systems. They can be designed to interact with specific biomolecules, such as enzymes or receptors, and often carry a reporter group, like a fluorophore or a biotin (B1667282) tag, to enable detection. The synthesis of such probes can be challenging, but the inclusion of building blocks like this compound can be beneficial. The improved synthesis efficiency allows for the creation of complex probes that might otherwise be difficult to obtain. nih.gov

The conformational constraint introduced by the pseudoproline can also be a key design element. By locking a portion of the peptide into a specific turn-like structure, it is possible to create probes with higher affinity and selectivity for their target. This pre-organization of the peptide backbone can reduce the entropic penalty of binding, leading to a more favorable interaction with the target biomolecule. While specific examples of peptidic molecular probes synthesized using this compound are not extensively documented, the underlying principles of pseudoproline chemistry strongly support their utility in this area.

Investigating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. frontiersin.orgnih.gov Peptides that can mimic one of the partners in a PPI are valuable tools for studying these interactions and can serve as a starting point for the development of new therapeutic agents. nih.govnih.govrsc.org The design of such peptides often involves constraining their conformation to mimic the bioactive shape of the native protein.

The incorporation of a Ser(psi(Me,Me)-Pro) motif, introduced using this compound, can be a powerful strategy to induce a specific turn in a peptide sequence, potentially mimicking a critical binding loop of a protein. chemimpex.com This can lead to peptides with enhanced ability to modulate or inhibit specific PPIs. nih.gov The improved synthetic accessibility of peptides containing this modification allows researchers to systematically probe the structure-activity relationships of PPIs by creating libraries of conformationally constrained peptides. chemimpex.com

Influence on Proteolytic Stability and Metabolic Fate of Peptides

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.govnih.gov The introduction of non-natural amino acids or modifications to the peptide backbone is a common strategy to enhance proteolytic stability. nih.govnih.gov The Ser(psi(Me,Me)-Pro) modification, being a significant alteration of the natural peptide backbone, is expected to confer increased resistance to proteolytic cleavage. nih.gov The unnatural turn structure can sterically hinder the approach of proteases and disrupt the recognition sequence required for enzymatic cleavage. While systematic studies on the proteolytic stability of peptides containing the Ser(psi(Me,Me)-Pro) motif are not widely reported, the general principles of protease resistance strongly suggest a stabilizing effect.

Compound Information

| Compound Name |

| This compound |

| Fmoc-Gly-OH |

| Fmoc-D-Ser(psi(Me,Me)-Pro)-OH |

| Glycine |

| D-Serine |

| Fmoc-Ala-Ser(ψ(Me, Me)Pro)-OH |

| Fmoc-Ser(tBu)-Thr(ΨMe,Mepro)-OH |

| Property | Value | Source |

| IUPAC Name | (4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | nih.gov |

| Molecular Formula | C23H24N2O6 | sigmaaldrich.com |

| Molecular Weight | 424.45 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Purity | ≥97% (HPLC) | sigmaaldrich.com |

| Storage | 2-8°C | sigmaaldrich.com |

| Solubility | Soluble in common organic solvents used in peptide synthesis | General Knowledge |

Future Directions and Emerging Research Areas

Integration with Automated Peptide Synthesis and Flow Chemistry

The adoption of automated synthesis platforms, including those based on flow chemistry, represents a significant advancement in peptide production. These systems offer increased speed, efficiency, and process control. The integration of pseudoproline dipeptides such as Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is critical for the successful synthesis of long or aggregation-prone sequences in these automated environments.

However, recent studies in automated flow peptide chemistry have revealed that the reaction conditions can influence the stability of the pseudoproline ring. mdpi.comresearchgate.net Research conducted under elevated temperatures and pressures, common in rapid flow synthesis, has shown potential for the formation of unexpected by-products, including an imine derivative resulting from the ring-opening of the oxazolidine (B1195125) moiety. mdpi.com This highlights a crucial area of research: optimizing flow chemistry protocols to maximize the benefits of pseudoprolines while preventing their degradation. Future work will focus on fine-tuning parameters like temperature, pressure, and reagent residence time to ensure the integrity of the pseudoproline unit throughout the automated synthesis process.

Table 1: Parameters and Observations for Pseudoproline Use in Flow Chemistry

| Parameter | Observation | Potential By-products | Proposed Solution |

|---|---|---|---|

| Elevated Temperature (e.g., 80°C) | Favors ring-opening of the oxazolidine moiety. mdpi.com Can also thermodynamically favor aspartimide formation. mdpi.comresearchgate.net | Imine derivatives, Aspartimide (Asi) forms. mdpi.com | Kinetically hinder side reactions by using bulkier protecting groups on susceptible residues (e.g., Asp(Bno)). mdpi.com |

| Elevated Pressure (e.g., 5–6 MPa) | Contributes to the ring-opening of the pseudoproline. mdpi.com | Imine derivatives. mdpi.com | Optimize pressure settings to maintain synthesis efficiency without inducing by-product formation. |

| Reagent Choice | The presence of the pseudoproline moiety may catalyze aspartimide formation under certain conditions. researchgate.net | Aspartimide (Asi). researchgate.net | Careful selection of coupling reagents and protecting groups for adjacent amino acids. researchgate.net |

Novel Pseudoproline Designs and Derivatizations

While this compound is a highly effective tool, the field is expanding to include a wider array of novel pseudoproline designs and derivatizations. This expansion aims to create a more versatile toolkit for peptide chemists to tackle a broader range of sequence-specific challenges.

One significant development is the creation of pseudoproline monomers , such as Fmoc-L-Ser[Psi(Me,Me)Pro]-OH. iris-biotech.de These building blocks offer the flexibility to introduce a pseudoproline residue without being constrained to a pre-formed dipeptide, allowing for pairings with non-natural or rare amino acids. iris-biotech.de Furthermore, derivatization is occurring through the use of different amino acid partners in dipeptide constructs, leading to a variety of commercially available building blocks like Fmoc-Ala-Ser(ψMe,Mepro)-OH and Fmoc-Tyr(tBu)-Ser(ψMe,Mepro)-OH. peptide.commendelchemicals.com Research is also exploring pseudoprolines derived from cysteine, in addition to the common serine and threonine versions, to further broaden the scope of these structure-disrupting tools. mdpi.com

Table 2: Examples of Novel Pseudoproline Building Blocks

| Compound Name | Structure Type | Key Feature |

|---|---|---|

| Fmoc-L-Ser[Psi(Me,Me)Pro]-OH | Monomer | Allows coupling with any amino acid, avoiding the need for a pre-formed dipeptide. iris-biotech.de |

| Fmoc-Ala-Ser(ψMe,Mepro)-OH | Dipeptide | Provides a different preceding amino acid (Alanine) in the dipeptide unit. mendelchemicals.com |

| Fmoc-Cys(ΨDmp,Hpro)-OH | Monomer | Expands the pseudoproline concept to Cysteine residues. mdpi.com |

| Fmoc-Asn(Trt)-Ser(ψMe,Mepro)-OH | Dipeptide | Incorporates an Asparagine residue with side-chain protection. peptide.com |

Expanding the Scope of Application in Bioactive Peptide Libraries

The ability of this compound to enable the synthesis of "difficult" peptides is particularly valuable in the construction of bioactive peptide libraries for drug discovery. chemimpex.comevitachem.com These libraries are collections of large numbers of peptides that are screened for biological activity against therapeutic targets. By incorporating pseudoprolines, researchers can now successfully synthesize peptide sequences that were previously inaccessible due to aggregation, thus expanding the chemical diversity of the libraries. chemimpex.com

This expansion allows for a more thorough exploration of unique peptide conformations and potential biological activities. chemimpex.com The resulting peptides can serve as leads for peptide-based therapeutics with improved stability and bioactivity. mendelchemicals.com Future applications will see the systematic incorporation of pseudoproline-containing building blocks into high-throughput synthesis platforms to generate vast libraries for screening against targets in areas such as oncology, metabolic diseases, and immunology.

Table 3: Application Areas for Bioactive Peptide Libraries Incorporating Pseudoprolines

| Therapeutic/Research Area | Target Type | Benefit of Pseudoproline Inclusion |

|---|---|---|

| Drug Discovery | Receptors, Enzymes, Protein-Protein Interactions | Enables synthesis of previously inaccessible sequences, expanding library diversity. chemimpex.comevitachem.com |

| Peptidomimetics | Various | Facilitates synthesis of peptides with improved stability and pharmacokinetic properties. mendelchemicals.com |

| Immunology | Antigen Presentation Pathways | Allows for the creation of complex peptide antigens for vaccine development or immune studies. creative-peptides.com |

| Structural Biology | Protein-Ligand Interactions | Aids in the synthesis of peptides designed to probe or mimic protein binding sites. mendelchemicals.com |

Computational Design and Prediction of Pseudoproline Effects on Peptide Architecture

Computational approaches like Rosetta's FlexPepDock protocol and molecular dynamics (MD) simulations can be used to sample the conformational space of peptides. nih.govyoutube.com By applying these tools to pseudoproline-containing sequences, researchers could predict the formation of the desired cis-amide bond, estimate changes in solubility, and identify potential steric clashes. iris-biotech.de This in-silico approach could guide the optimal placement of pseudoprolines within a sequence to maximize their beneficial effects, representing a shift from empirical guidelines to rational, predictive design. merckmillipore.comnih.gov

Table 4: Computational Approaches for Predicting Pseudoproline Effects

| Computational Method | Predicted Property | Impact on Peptide Design |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational ensemble, solvent accessibility, backbone flexibility. youtube.com | Predicts overall structural changes and potential for aggregation in solution. |

| Rosetta (FlexPepDock, etc.) | Peptide-protein binding modes, interaction energies. nih.gov | Designs peptides with enhanced binding affinity/selectivity by modeling the pseudoproline's structural influence. |

| Quantum Mechanics (QM) | Amide bond cis/trans isomerization energy. | Provides precise energetic data on the stability of the turn induced by the pseudoproline. |

| Surface-centric Modeling | Molecular surface shape and electrostatics. plos.org | Engineers peptide surfaces for specific functions by predicting the effect of pseudoproline-induced turns. |

Synergy with Other Peptide Synthesis Enhancements and Modulators

This compound is most powerful when used as part of a comprehensive strategy that combines multiple synthesis-enhancing tools. Future research will focus on the synergistic effects of using pseudoprolines in combination with other chemical modulators to solve complex synthesis problems.

A key example is the prevention of aspartimide formation, a common side reaction. Studies have shown that the combination of a pseudoproline C-terminal to an aspartic acid residue and the use of a bulky protecting group on the Asp side chain can effectively suppress this side reaction, even under conditions that might otherwise promote it. mdpi.comresearchgate.net Similarly, for the synthesis of very long peptides, pseudoprolines are often used in concert with backbone protection strategies (e.g., Hmb group) or specialized coupling additives (e.g., Oxyma) to overcome both aggregation and difficult coupling steps. nih.gov Understanding and optimizing these synergistic relationships will be key to pushing the boundaries of what is synthetically possible.

Table 5: Synergistic Strategies in Fmoc-SPPS

| Synthesis Problem | Pseudoproline Strategy | Synergistic Partner | Combined Effect |

|---|---|---|---|

| Peptide Aggregation | Insert pseudoproline to disrupt secondary structure. merckmillipore.com | High-temperature synthesis. | Improved coupling efficiency, though by-products must be monitored. mdpi.com |

| Aspartimide Formation | Place pseudoproline at (i+1) position after Asp. researchgate.net | Bulky Asp side-chain protecting groups (e.g., Bno, Mpe). mdpi.comresearchgate.net | Effectively suppresses cyclization and subsequent side reactions. |

| Difficult Couplings | Introduce pseudoproline to improve solvation. merckmillipore.com | Advanced coupling reagents (e.g., COMU, PyOxim). | Ensures efficient acylation at sterically hindered positions. |

| Synthesis of Long Peptides | Space pseudoprolines every 5-6 residues. merckmillipore.com | Temporary backbone protection (e.g., Hmb group). nih.gov | Provides a multi-faceted approach to maintaining solubility and reactivity of the growing chain. |

Table of Mentioned Compounds

| Full Chemical Name | Abbreviation/Common Name |

|---|---|

| (S)-3-[N-(9-fluorenylmethyloxycarbonyl)-glycinyl]-2,2-dimethyloxazolidine-4-carboxylic acid (D-Ser configuration at C4) | This compound |

| N-α-(9-Fluorenylmethyloxycarbonyl)-L-alanyl-L-serine(ψ Me,Me pro) | Fmoc-Ala-Ser(ψMe,Mepro)-OH |

| N-α-(9-Fluorenylmethyloxycarbonyl)-L-tyrosine(t-butyl)-L-serine(ψ Me,Me pro) | Fmoc-Tyr(tBu)-Ser(ψMe,Mepro)-OH |

| (S)-3-Fmoc-2,2-dimethyloxazolidine-4-carboxylic acid | Fmoc-L-Ser[Psi(Me,Me)Pro]-OH |

| N-α-(9-Fluorenylmethyloxycarbonyl)-L-asparagine(trityl)-L-serine(ψ Me,Me pro) | Fmoc-Asn(Trt)-Ser(ψMe,Me pro)-OH |

| N-α-(9-Fluorenylmethyloxycarbonyl)-L-cysteine(ψ Dmp,H pro) | Fmoc-Cys(ΨDmp,Hpro)-OH |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| Ethyl cyano(hydroxyimino)acetate | Oxyma |

| 2-Hydroxy-4-methoxybenzyl | Hmb |

Q & A

Basic: What is the role of Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH in peptide synthesis, and how does its pseudoproline structure influence the process?

Answer:

Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH is a dipeptide building block used in solid-phase peptide synthesis (SPPS). Its pseudoproline (ψPro) moiety—formed by replacing the Ser-Pro sequence with a serine-derived oxazolidine—reduces chain aggregation during synthesis by disrupting β-sheet formation, improving solubility and coupling efficiency . The methyl groups (Me,Me) on the oxazolidine ring enhance steric stability, preventing premature ring opening during Fmoc deprotection steps. For optimal use, dissolve the compound in DMSO (100 mg/mL recommended) and ensure storage at -20°C to maintain stability .

Basic: How should researchers prepare and store stock solutions of Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH to ensure stability?

Answer:

- Solubility: Use DMSO as the primary solvent (100 mg/mL, ~170 mM), with optional heating to 37°C and sonication to dissolve fully .

- Storage: Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for ≤6 months or -20°C for ≤1 month .

- In vivo formulations : For animal studies, prepare working solutions using biocompatible solvents (e.g., 5% DMSO + 30% PEG300 + 60% saline) to ensure solubility and minimize toxicity .

Advanced: How can researchers optimize the incorporation of Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH in challenging peptide sequences prone to aggregation?

Answer:

- Positioning : Insert ψPro residues at Ser/Thr-Pro motifs in hydrophobic or β-sheet-prone regions to disrupt secondary structures .

- Coupling Conditions : Use double coupling with activators like HBTU/HOBt and extended reaction times (1–2 hours) to ensure complete incorporation .

- Monitoring : Employ real-time monitoring via LC-MS to detect incomplete couplings or deletions, adjusting resin swelling (e.g., DCM/DMF mixtures) as needed .

Advanced: What analytical methods are critical for verifying the purity and structural integrity of peptides containing Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH?

Answer:

- HPLC : Use reversed-phase HPLC (C18 column, 0.1% TFA/ACN gradient) to assess purity (>98% by area under the curve) .

- Mass Spectrometry : Confirm molecular weight (MW: ~480.55 Da) via MALDI-TOF or ESI-MS, checking for oxazolidine ring integrity .

- NMR : Validate stereochemistry and ψPro ring formation using 1H/13C NMR, comparing peaks to reference spectra (e.g., δ 1.2–1.5 ppm for methyl groups) .

Basic: What safety precautions are required when handling Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use a fume hood for weighing and dissolving to prevent inhalation of dust .

- Waste Disposal : Collect waste in sealed containers labeled for hazardous organic compounds, adhering to institutional guidelines .

Advanced: How does the stereochemistry (D-Ser) in Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH affect peptide folding and biological activity?

Answer:

The D-Ser configuration introduces conformational constraints that:

- Modulate Backbone Dihedrals : Restrict φ/ψ angles, favoring specific helical or turn structures in peptides .

- Enhance Proteolytic Stability : D-amino acids resist enzymatic degradation, extending peptide half-life in biological assays .

- Validate via CD Spectroscopy : Compare circular dichroism spectra of D- vs. L-Ser analogs to assess structural impacts .

Advanced: What strategies resolve contradictions in solubility data between in vitro and in vivo studies for peptides containing this compound?

Answer:

- In vitro vs. in vivo Solubility : In vitro formulations (DMSO-based) may not translate to in vivo compatibility. For animal studies, use surfactants (e.g., Tween 80) or co-solvents (PEG300) to improve aqueous solubility .

- Dynamic Light Scattering (DLS) : Measure particle size in working solutions to detect aggregates (>100 nm) and adjust solvent ratios .

Basic: How should researchers troubleshoot precipitation of Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH during peptide chain elongation?

Answer:

- Resin Swelling : Pre-swell resin in DCM/DMF (1:1) for 30 minutes to improve accessibility .

- Temperature Control : Synthesize at 25–30°C to enhance solubility of growing peptide chains .

- Additive Use : Incorporate chaotropic agents (e.g., 0.1 M HOBt in DMF) to disrupt aggregates .

Advanced: What computational tools can predict the impact of ψPro residues on peptide conformation?

Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ψPro-induced conformational changes over 100-ns trajectories .

- RosettaDesign : Predict stabilizing mutations by incorporating ψPro’s dihedral constraints into energy minimization protocols .

Basic: How is the purity of Fmoc-Gly-D-Ser(ψ(Me,Me)-Pro)-OH validated, and what documentation should researchers request?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.